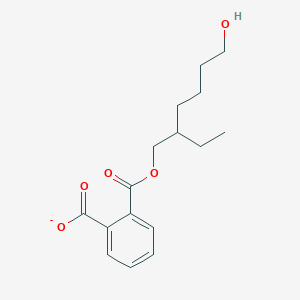

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-ethyl-6-hydroxyhexoxy)carbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-2-12(7-5-6-10-17)11-21-16(20)14-9-4-3-8-13(14)15(18)19/h3-4,8-9,12,17H,2,5-7,10-11H2,1H3,(H,18,19)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOICBHTCMIFJZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCO)COC(=O)C1=CC=CC=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21O5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This two-stage method begins with mono(2-ethyl-5-hexenyl) phthalate, which undergoes hydroboration with diborane (B₂H₆) in tetrahydrofuran (THF) at 0–20°C. The intermediate organoborane is subsequently oxidized using sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) at 50°C for 1 hour, yielding the target monoester with a hydroxyl group at the 6-position.

Key Reaction Parameters

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | 0–20°C | 50°C |

| Reagents | Diborane (THF) | NaOH, H₂O₂ (THF) |

| Time | Not specified | 1 hour |

| Yield | 89% |

Advantages and Limitations

The method’s high yield is attributed to the regioselectivity of hydroboration, which preferentially adds boron to the less substituted carbon of the alkene. However, diborane’s pyrophoric nature necessitates specialized handling, limiting its industrial applicability.

Acid-Catalyzed Esterification with Continuous Extraction

Process Description

Adapted from monoester synthesis techniques, this approach employs sulfuric acid (H₂SO₄) as a catalyst in an aqueous ethanol system. The monoester is continuously extracted using cyclohexane to shift equilibrium toward product formation, preventing diester byproducts.

Example Reaction Setup

Optimization Strategies

-

Solvent Selection : Nonpolar solvents (e.g., cyclohexane, toluene) enhance monoester solubility, improving extraction efficiency.

-

Water Content : >50% water by mole suppresses diester formation by hydrolyzing reactive intermediates.

Stepwise Temperature-Controlled Esterification

Two-Stage Esterification Protocol

Derived from dimethyl phthalate production, this method involves:

-

Monoester Formation : Phthalic anhydride reacts with excess alcohol (2-ethyl-6-hydroxyhexanol) at 115°C without a catalyst.

-

Byproduct Removal : Water is removed via azeotropic distillation to drive the reaction forward.

Critical Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Alcohol:Anhydride) | 1.5:1 |

| Reaction Temperature | 145–150°C |

| Catalyst (Stage 2) | H₂SO₄ (0.2–1 wt%) |

Yield and Purity Considerations

Titration of reaction acidity (<2 mg KOH/g) ensures completion. While diester formation is minimized via excess alcohol, yields are lower (~66% theoretical) compared to hydroboration methods.

Comparative Analysis of Methodologies

Performance Metrics

Byproduct Management

-

Hydroboration : Minimal byproducts due to stereochemical control.

-

Continuous Extraction : Cyclohexane reusability reduces waste.

-

Stepwise Method : Requires neutralization (e.g., 4–6% NaOH) post-reaction.

Industrial-Scale Production Considerations

Equipment Design

Cost Analysis

| Component | Cost Driver |

|---|---|

| Catalysts | H₂SO₄ vs. Diborane |

| Solvent Recovery | Cyclohexane recycling |

| Energy Consumption | High-temperature steps |

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester has several applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

Industry: Utilized in the manufacturing of various consumer products, including cosmetics, personal care products, and packaging materials.

Wirkmechanismus

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester involves its interaction with cellular components. As a plasticizer, it can integrate into polymer matrices, altering their physical properties. In biological systems, it may interact with hormone receptors, potentially disrupting normal hormonal functions. The exact molecular targets and pathways involved are still under investigation, but its effects on endocrine signaling pathways are of particular interest.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial and Anti-Biofilm Activity

- Diisooctyl ester: Exhibits anti-quorum sensing and anti-biofilm effects against Pseudomonas aeruginosa but lacks direct antibacterial activity .

- Mono(2-ethylhexyl) ester: Shows antibacterial activity against Escherichia coli and Staphylococcus aureus , while its soil application enhances nitrogen and phosphorus availability .

- Hydroxylated analogs (e.g., target compound) : The hydroxyl group may enhance interactions with microbial membranes or enzymes, though empirical data are lacking.

Ecological Interactions

- Diisooctyl ester (A) and mono(2-ethylhexyl) ester (B): In soil studies, both compounds altered bacterial community composition. Diisooctyl ester promoted Rubrobacter and Nitrosococcus, while mono(2-ethylhexyl) ester increased Sphingomonas, suggesting chain length and substitution influence microbial selectivity .

- DEHP : Persists in waste plastics and sediments, acting as a priority pollutant due to its endocrine-disrupting effects .

Biologische Aktivität

1,2-Benzenedicarboxylic acid, mono(2-ethyl-6-hydroxyhexyl) ester, commonly known as mono(2-ethyl-6-hydroxyhexyl) phthalate (MEHHP), is a phthalate ester derived from phthalic acid. It is primarily used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. Understanding its biological activity is crucial due to its widespread use and potential health implications.

- Molecular Formula : C16H22O4

- Molecular Weight : 278.34 g/mol

- CAS Number : 4376-20-9

Biological Activity Overview

The biological activity of MEHHP has been studied extensively due to its structural similarity to other phthalates, particularly di(2-ethylhexyl) phthalate (DEHP). Key areas of investigation include endocrine disruption, reproductive toxicity, and carcinogenic potential.

Endocrine Disruption

Research indicates that MEHHP can act as an endocrine disruptor. Studies have shown that phthalates can interfere with hormone signaling pathways, leading to adverse effects on reproductive health. For instance, exposure to MEHHP has been linked to alterations in testosterone levels and impacts on fetal development in animal models .

Reproductive Toxicity

MEHHP has demonstrated reproductive toxicity in several studies. A notable study highlighted the compound's effects on male reproductive organs in rodent models, showing reduced sperm counts and altered testicular function following chronic exposure . The mechanism of action appears to involve peroxisome proliferation and oxidative stress, which can lead to cellular damage in reproductive tissues .

Carcinogenic Potential

Case Studies

- Rodent Studies : In a study examining the long-term effects of MEHHP on rats, researchers observed significant liver damage and tumor formation after exposure to high doses over a prolonged period. The findings suggested that MEHHP could potentially induce carcinogenic effects similar to those seen with DEHP .

- Human Exposure Assessment : A demographic assessment conducted on human populations revealed detectable levels of MEHHP in urine samples across various demographics, indicating widespread exposure. This study emphasized the need for further investigation into the health implications associated with chronic exposure to this compound .

Data Table: Biological Effects of MEHHP

Q & A

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for detecting and quantifying this ester in complex matrices. For example, in chloroform extracts of biological samples, GC-MS achieved a detection rate of 94.616% for the compound, with retention indices and fragmentation patterns serving as key identifiers . To optimize separation, use polar capillary columns (e.g., DB-5MS) and a temperature gradient of 50–300°C. Calibration curves prepared with certified reference standards (e.g., 1,000 µg/mL in hexane) are critical for quantification .

Q. How can researchers validate predicted bioactivities (e.g., antitumor, anti-inflammatory) for this compound?

Methodological Answer: Predicted bioactivities (e.g., Pa scores >70% for antitumor or anti-inflammatory effects) should be validated using in vitro assays. For antitumor activity, conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 10–100 µM. For anti-inflammatory validation, measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) . Computational docking studies against protein targets (e.g., NF-κB) can further support mechanistic hypotheses .

Advanced Research Questions

Q. What experimental strategies address co-elution challenges in GC-MS analysis of structurally similar phthalate esters?

Methodological Answer: Co-elution of branched/linear isomers (e.g., 2-ethylhexyl vs. 2-ethyl-6-hydroxyhexyl derivatives) can be resolved using tandem MS (GC-MS/MS) with selective reaction monitoring (SRM). For example, differentiate isomers via unique fragment ions (e.g., m/z 149 for phthalate core vs. hydroxyl-specific ions). Orthogonal techniques like HPLC with UV/Vis detection (λ = 220–280 nm) or nuclear magnetic resonance (NMR) can confirm structural assignments .

Q. How do structural modifications (e.g., hydroxyl vs. alkyl groups) impact the compound’s environmental persistence and toxicity?

Methodological Answer: The hydroxyl group at the 6-position increases hydrophilicity compared to fully alkylated phthalates (e.g., di-2-ethylhexyl phthalate), potentially altering biodegradation rates. Conduct OECD 301F ready biodegradability tests to compare mineralization kinetics. For toxicity, use Daphnia magna acute toxicity assays (EC₅₀) and QSAR models to correlate logP values with bioaccumulation potential. Note that hydroxylation may reduce endocrine disruption risks compared to non-polar analogs .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying Pa scores for antimicrobial activity)?

Methodological Answer: Discrepancies often arise from differences in assay conditions or impurity profiles. Standardize protocols by:

- Using ≥95% pure compound (verified via HPLC) .

- Replicating assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).

- Applying cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs. If Pa scores for antimicrobial activity range from 70–85%, validate via time-kill curves and biofilm inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.